![molecular formula C17H20BrNO2S B2691284 3-(2-bromophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}propanamide CAS No. 2097926-29-7](/img/structure/B2691284.png)
3-(2-bromophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the individual functional groups (bromophenyl, thiophenyl, propanamide), followed by their combination through various chemical reactions. The exact synthesis pathway would depend on the specific conditions and reagents used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromine atom, which is a heavy atom, could potentially influence the overall shape of the molecule due to its large size and high electron density .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromophenyl group could undergo nucleophilic aromatic substitution reactions, while the propanamide group could participate in acylation or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase the compound’s density and boiling point, while the presence of the amide group could allow for hydrogen bonding, potentially increasing the compound’s solubility in water .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
The compound , due to its structural complexity involving bromophenyl and thiophenyl groups, is likely to exhibit interesting reactivity patterns, similar to those observed in related research. Arylsubstituted halogen(thiocyanato)amides containing phenyl fragments have been synthesized and shown to possess antimicrobial properties, suggesting potential applications in developing new antibacterial and antifungal agents (Baranovskyi et al., 2018). Similarly, compounds like zinc phthalocyanine substituted with benzenesulfonamide derivative groups have been synthesized, characterized, and proposed as photosensitizers for photodynamic therapy, a treatment modality for cancer (Pişkin, Canpolat, & Öztürk, 2020).
Pharmacokinetics and Metabolism
Research on the pharmacokinetics and metabolism of structurally similar propanamides, such as selective androgen receptor modulators, highlights the importance of understanding how these compounds are absorbed, metabolized, and excreted in preclinical models. This knowledge is crucial for drug development, indicating potential research directions for the compound (Wu et al., 2006).
Chemical Synthesis and Molecular Structure
The ability to synthesize and understand the molecular structure of complex organic compounds is fundamental to the development of new pharmaceuticals and materials. For example, the synthesis and characterization of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide demonstrate the integration of fluorescent properties into molecular structures, which could be relevant for developing novel imaging agents or materials (Kulai & Mallet-Ladeira, 2016).
Antimicrobial Screening
The synthesis of metal complexes with 1,3-dione derivatives, including those with bromophenyl and thiophenyl groups, and their subsequent screening for antimicrobial activity, underline the potential of such compounds in medicinal chemistry. These studies contribute to the search for new antimicrobial agents with effective action against resistant strains (Sampal, Thakur, Rajbhoj, & Gaikwad, 2018).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(2-bromophenyl)-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO2S/c1-17(21,10-13-8-9-22-11-13)12-19-16(20)7-6-14-4-2-3-5-15(14)18/h2-5,8-9,11,21H,6-7,10,12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVOGILQBENVHEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNC(=O)CCC2=CC=CC=C2Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-bromophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

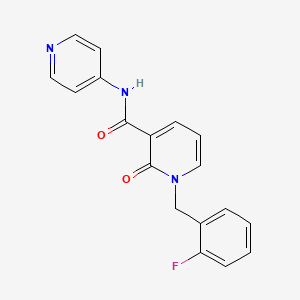
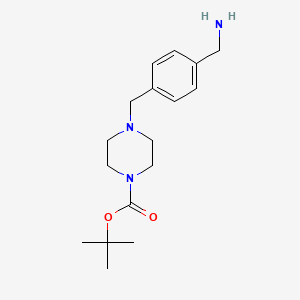
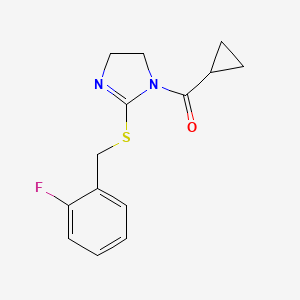
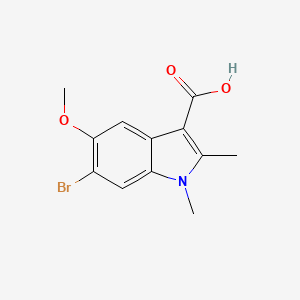
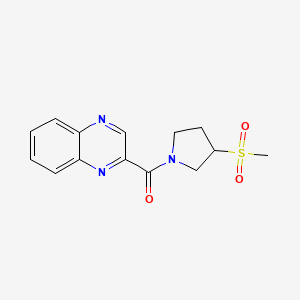
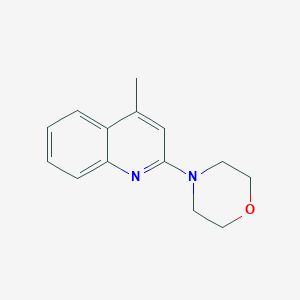
![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2691209.png)
![6-Tert-butyl-2-{[1-(2-hydroxycyclohexyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2691210.png)
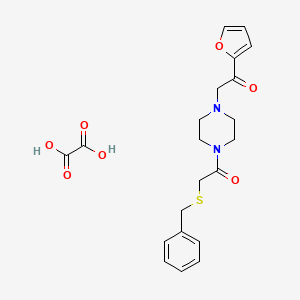
![1'-(2-Methylimidazo[1,2-a]pyridine-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2691217.png)
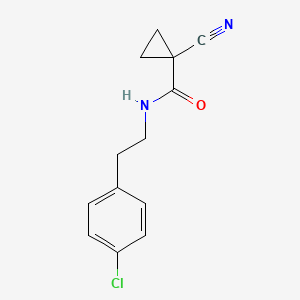
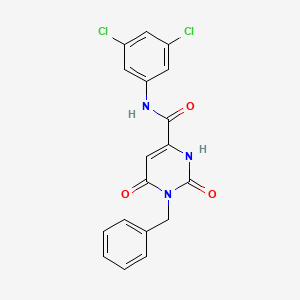
![2,4,6-trimethyl-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B2691221.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-1-(2-chlorophenyl)methanesulfonamide](/img/structure/B2691223.png)